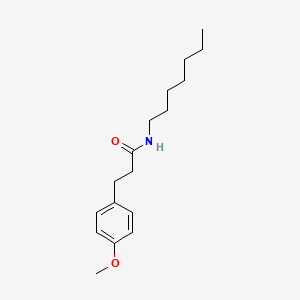

N-heptyl-3-(4-methoxyphenyl)propanamide

Description

Properties

Molecular Formula |

C17H27NO2 |

|---|---|

Molecular Weight |

277.4 g/mol |

IUPAC Name |

N-heptyl-3-(4-methoxyphenyl)propanamide |

InChI |

InChI=1S/C17H27NO2/c1-3-4-5-6-7-14-18-17(19)13-10-15-8-11-16(20-2)12-9-15/h8-9,11-12H,3-7,10,13-14H2,1-2H3,(H,18,19) |

InChI Key |

VOGJWLHVQRNGCN-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCNC(=O)CCC1=CC=C(C=C1)OC |

Origin of Product |

United States |

Preparation Methods

Preparation of 3-(4-Methoxyphenyl)Propanoic Acid

The synthesis typically begins with 3-(4-methoxyphenyl)propanoic acid, a key precursor. One method involves hydrogenation of 4-methoxyphenylacetone using Pt/C or Pd/C catalysts under hydrogen gas (1–5 bar, 25–80°C), yielding the corresponding propanoic acid derivative. Alternative routes include hydrolysis of 3-(4-methoxyphenyl)propanenitrile under acidic or basic conditions, though this method requires careful control to avoid over-hydrolysis.

Conversion to Acid Chloride

The propanoic acid is converted to its reactive acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride [(COCl)₂]. For example:

- Thionyl chloride method : 3-(4-Methoxyphenyl)propanoic acid is refluxed with excess SOCl₂ in toluene or dichloromethane (DCM) for 3–4 hours, yielding 3-(4-methoxyphenyl)propanoyl chloride with >95% purity.

- Oxalyl chloride method : A catalytic amount of N,N-dimethylformamide (DMF) is added to a DCM solution of the acid, followed by oxalyl chloride at 20°C. This method avoids high temperatures and achieves quantitative conversion.

Amidation with Heptylamine

Direct Amidation Using Acid Chloride

The acid chloride is reacted with heptylamine in the presence of a base (e.g., triethylamine or pyridine) to neutralize HCl. A representative procedure involves:

- Dissolving 3-(4-methoxyphenyl)propanoyl chloride (1.0 equiv) in anhydrous DCM.

- Adding heptylamine (1.2 equiv) and triethylamine (1.5 equiv) dropwise at 0°C.

- Stirring at room temperature for 12 hours.

- Isolating the product via aqueous workup (e.g., 5% HCl wash, NaHCO₃ neutralization) and column chromatography.

Coupling Reagent-Mediated Synthesis

For substrates sensitive to acid chlorides, carbodiimide-based coupling agents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or HOBt (hydroxybenzotriazole) are employed:

- Mixing 3-(4-methoxyphenyl)propanoic acid (1.0 equiv), EDC (1.2 equiv), and HOBt (1.1 equiv) in DCM.

- Adding heptylamine (1.5 equiv) and stirring at 25°C for 24 hours.

- Purifying via extraction and recrystallization.

Advantages : Avoids formation of corrosive HCl gas.

Yields : 65–78%.

Solid-Phase Synthesis

A patented solid-phase approach immobilizes the propanoic acid on Wang resin:

- Loading 3-(4-methoxyphenyl)propanoic acid onto the resin via ester linkage.

- Treating with heptylamine and HATU (hexafluorophosphate azabenzotriazole tetramethyl uronium) in DMF.

- Cleaving the product with trifluoroacetic acid (TFA).

Key Benefits : High purity (>98%) and scalability for industrial production.

Comparative Analysis of Methods

Optimization Strategies

Solvent Selection

Polar aprotic solvents (e.g., DMF, DCM) enhance reaction rates in amidation, while toluene minimizes side reactions during acid chloride formation.

Catalytic Enhancements

Adding 4-dimethylaminopyridine (DMAP) as a catalyst improves coupling efficiency by 10–15% in EDC/HOBt-mediated reactions.

Purification Techniques

- Column chromatography : Silica gel (ethyl acetate/hexane, 1:3) resolves unreacted heptylamine.

- Recrystallization : Ethanol/water mixtures yield crystalline N-heptyl-3-(4-methoxyphenyl)propanamide with >99% purity.

Challenges and Solutions

Hydrolysis of Acid Chloride

Exposure to moisture leads to hydrolysis, reducing yields. Solutions include:

Byproduct Formation

Excess heptylamine can form bis-amide byproducts. Mitigation involves:

- Stoichiometric control (1:1.2 acid chloride:amine ratio).

- Stepwise addition of amine.

Chemical Reactions Analysis

Types of Reactions

N-heptyl-3-(4-methoxyphenyl)propanamide can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

Reduction: The amide group can be reduced to an amine.

Substitution: The methoxy group can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) under appropriate conditions.

Major Products Formed

Oxidation: Formation of 3-(4-hydroxyphenyl)propanamide.

Reduction: Formation of N-heptyl-3-(4-methoxyphenyl)propanamine.

Substitution: Formation of various substituted derivatives depending on the reagent used.

Scientific Research Applications

N-heptyl-3-(4-methoxyphenyl)propanamide has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Investigated for its potential use in drug development and as a pharmacological agent.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-heptyl-3-(4-methoxyphenyl)propanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Key Observations :

- Lipophilicity : The heptyl chain in this compound likely increases membrane permeability compared to analogs with aromatic N-substituents (e.g., AMI 82B) .

- Solubility : Ethoxy or heterocyclic groups (e.g., oxadiazole in 8j) improve aqueous solubility, whereas bulky alkyl chains (heptyl) may reduce it .

- Thermal Stability : Melting points correlate with molecular symmetry; compounds like 8i (142–144°C) exhibit higher crystallinity than less symmetric analogs .

Antimicrobial Activity

Antioxidant Activity

- N-(1,3-dioxoisoindolin-2-yl)-3-((4-methoxyphenyl)amino)propanamide (39): Exhibits 1.37-fold higher DPPH radical scavenging activity than ascorbic acid, attributed to electron-donating methoxy and isoindolinone groups .

- Compound 36 (naphthalene-hydrazide derivative) : 1.35-fold higher antioxidant activity than ascorbic acid, likely due to conjugated π-systems enhancing radical stabilization .

Anticancer Activity

However, the lack of electron-withdrawing or π-conjugated groups may limit its antioxidant efficacy relative to compounds 36 and 39 .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.